tert-Butyl(isobutoxy)dimethylsilane
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Overview
Description
tert-Butyl(isobutoxy)dimethylsilane: is an organosilicon compound that features a tert-butyl group, an isobutoxy group, and two methyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(isobutoxy)dimethylsilane can be synthesized from tert-butyl(chloro)dimethylsilane. The reaction involves the substitution of the chlorine atom with an isobutoxy group. The reaction typically requires a base, such as sodium hydride, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(isobutoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: Reduction reactions can convert the compound into different organosilicon derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include bases like sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced organosilicon derivatives.
Scientific Research Applications
Chemistry: tert-Butyl(isobutoxy)dimethylsilane is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. It is also used in the synthesis of fluorinating reagents .
Biology: The compound has applications in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients .
Industry: The compound is used in the production of high molecular weight polymers and as a monomer in polymerization reactions .
Mechanism of Action
The mechanism of action of tert-Butyl(isobutoxy)dimethylsilane involves the formation of hydrogen bonds with key amino acids in the active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl(4-iodobutoxy)dimethylsilane
- tert-Butyl(chloro)dimethylsilane
- tert-Butyl(methoxy)dimethylsilane
Comparison: tert-Butyl(isobutoxy)dimethylsilane is unique due to its isobutoxy group, which imparts distinct reactivity and properties compared to similar compounds. For example, tert-Butyl(4-iodobutoxy)dimethylsilane contains an iodine atom, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C10H24OSi |
---|---|
Molecular Weight |
188.38 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-methylpropoxy)silane |
InChI |
InChI=1S/C10H24OSi/c1-9(2)8-11-12(6,7)10(3,4)5/h9H,8H2,1-7H3 |
InChI Key |
NOLNHYYAZYPWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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